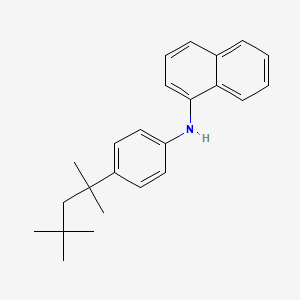n-(4-Tert-octylphenyl)-1-naphthylamine
CAS No.: 4572-51-4
Cat. No.: VC17139324
Molecular Formula: C24H29N
Molecular Weight: 331.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4572-51-4 |
|---|---|
| Molecular Formula | C24H29N |
| Molecular Weight | 331.5 g/mol |
| IUPAC Name | N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine |
| Standard InChI | InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3 |
| Standard InChI Key | ZLUHLPGJUZHFAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(4-Tert-octylphenyl)-1-naphthylamine belongs to the diarylamine class, featuring a 1-naphthylamine group linked to a para-substituted tert-octylphenyl ring. The tert-octyl group (1,1,3,3-tetramethylbutyl) introduces significant steric hindrance, distinguishing it from linear alkyl analogs . Its International Union of Pure and Applied Chemistry (IUPAC) name is N-[4-(1,1,3,3-tetramethylbutyl)phenyl]naphthalen-1-amine, with common synonyms including N-(p-tert-octylphenyl)-α-naphthylamine and Naphthalen-1-yl-[4-(1,1,3,3-tetramethyl-butyl)-phenyl]-amine .
Table 1: Key Physicochemical Properties
The high logP value indicates strong lipophilicity, suggesting preferential solubility in organic matrices over aqueous environments .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves Friedel-Crafts alkylation or Ullmann-type coupling reactions. A plausible route involves:
-
Alkylation of 1-Naphthylamine: Reacting 1-naphthylamine with 4-tert-octylphenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.
-
Purification: Sequential solvent extraction and column chromatography to isolate the product .
Industrial-scale production remains proprietary, but batch processes likely optimize temperature (80–120°C) and catalyst loading to maximize yield while minimizing byproducts like dialkylated species.
Functional Properties and Applications
Antioxidant Activity
The compound’s primary application lies in its role as a radical scavenger. The tert-octyl group enhances steric protection around the amine nitrogen, delaying oxidative degradation. This mechanism is critical in:
-
Lubricant Stabilization: Preventing polymerization and viscosity loss in high-temperature engine oils .
-
Polymer Additives: Extending the lifespan of rubber and plastics by inhibiting UV-induced chain scission .
Comparative studies with N-phenyl-1-naphthylamine (CAS 90-30-2) suggest that the tert-octyl substituent in N-(4-tert-octylphenyl)-1-naphthylamine reduces volatility and improves compatibility with nonpolar matrices .
Corrosion Inhibition
Preliminary evidence indicates synergistic effects when combined with phosphite esters in metalworking fluids, though detailed mechanistic studies are lacking .
Toxicological and Environmental Considerations
Acute and Subchronic Toxicity
While direct data on N-(4-tert-octylphenyl)-1-naphthylamine are scarce, analogous compounds like N-phenyl-1-naphthylamine exhibit dose-dependent hepatorenal toxicity. Key findings from rodent studies include:
-
28-Day Oral Exposure (Rats): NOAEL (No Observed Adverse Effect Level) of 20 mg/kg/day, with elevated bilirubin and hepatic hypertrophy at higher doses .
-
Developmental Effects: No teratogenicity observed in screening assays, though maternal toxicity occurred at 100 mg/kg/day .
Environmental Fate
The compound’s high logP (7.37) predicts strong adsorption to soils and sediments, with negligible aquatic mobility . Biodegradation data are unavailable, but structural analogs demonstrate persistence in anaerobic environments.
Comparison with Structural Analogs
N-(4-Octylphenyl)-1-Naphthylamine (CAS 26401-34-3)
This linear octyl analog exhibits reduced steric hindrance, leading to faster oxidative degradation and lower thermal stability compared to the tert-octyl variant .
N-Phenyl-1-Naphthylamine (CAS 90-30-2)
The absence of alkyl substitution results in higher volatility and diminished antioxidant efficacy in high-temperature applications .
Future Research Directions
-
Toxicokinetic Studies: Elucidating absorption, distribution, and metabolite profiles in mammalian systems.
-
Advanced Stabilization Formulations: Exploring synergies with phenolic antioxidants and UV absorbers.
-
Environmental Impact Assessments: Long-term ecotoxicity studies in aquatic and terrestrial models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume